molecular formula C15H14N2O B4180964 (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE

Cat. No.: B4180964
M. Wt: 238.28 g/mol
InChI Key: QUJFOVNCHIYEMM-UHFFFAOYSA-N
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Description

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE is a heterocyclic compound that features an indoline core with a methyl group at the second position and a pyridinylcarbonyl group at the first position. Indoline derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE can be achieved through various methods. One common approach involves the cyclization of N-(2-formylaryl)sulfonamides with secondary amines and calcium carbide as an alkyne source . Another method includes the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates .

Industrial Production Methods

Industrial production of indoline derivatives often involves catalytic processes due to their efficiency and scalability. For instance, palladium-catalyzed reactions are widely used in the synthesis of indoline compounds, providing high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: Conversion to indoles through dehydrogenation.

    Reduction: Formation of indolines from indoles.

    Substitution: N-alkylation and C-alkylation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolines and indoles, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.

    Indoline: The parent compound of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE, lacking the methyl and pyridinylcarbonyl groups.

    2-methylindole: Similar to this compound but without the pyridinylcarbonyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a pyridinylcarbonyl group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and improve its pharmacological profile compared to similar compounds .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-9-12-5-2-3-7-14(12)17(11)15(18)13-6-4-8-16-10-13/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJFOVNCHIYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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